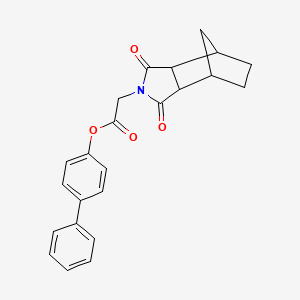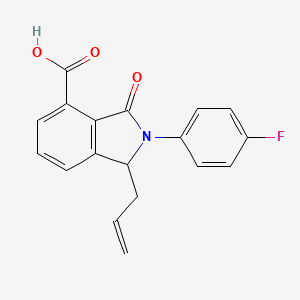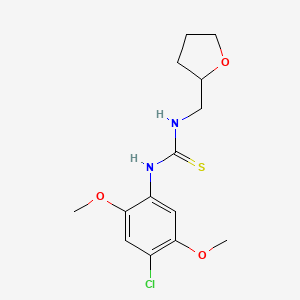![molecular formula C26H22FN5O4 B4062086 2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4062086.png)
2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Vue d'ensemble
Description
2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is notable for its unique structure, which includes a piperazine ring substituted with a fluorobenzoyl group, a nitrophenyl group, and a dihydrophthalazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the piperazine ring: This step involves the coupling of substituted benzenethiol with chloro-nitrobenzene, followed by reduction of the nitro group using an iron-acetic acid system to yield an aniline intermediate.
Cyclization: The aniline intermediate is then cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety.
Introduction of the fluorobenzoyl group: The piperazine derivative is further reacted with 2-fluorobenzoyl chloride under basic conditions to introduce the fluorobenzoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron-acetic acid system.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A poly(ADP-ribose) polymerase inhibitor with a similar piperazine moiety.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor with a piperazine ring.
Uniqueness
2-{5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a fluorobenzoyl group, nitrophenyl group, and dihydrophthalazinone moiety, which confer distinct chemical reactivity and potential biological activity .
Propriétés
IUPAC Name |
2-[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4/c1-17-19-6-2-3-7-20(19)26(34)31(28-17)24-16-18(10-11-23(24)32(35)36)29-12-14-30(15-13-29)25(33)21-8-4-5-9-22(21)27/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWLZLSMQZJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4062013.png)
![15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione](/img/structure/B4062020.png)
![N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4062024.png)

![(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B4062045.png)
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4062051.png)
![benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062053.png)

![METHYL 2-(4-{2-AMINO-3-CYANO-4H-BENZO[H]CHROMEN-4-YL}-5-BROMO-2-METHOXYPHENOXY)ACETATE](/img/structure/B4062064.png)
![4-(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4062069.png)
![N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4062075.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062094.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4062124.png)
